![molecular formula C48H37N3 B1645304 N,N-Bis(4'-diphenylamino-4-biphenylyl)amine CAS No. 167218-39-5](/img/structure/B1645304.png)
N,N-Bis(4'-diphenylamino-4-biphenylyl)amine
Overview
Description
N,N-Bis(4’-diphenylamino-4-biphenylyl)amine is a chemical compound with the molecular formula C48H37N3. It appears as a white to orange to green powder or crystal .
Physical And Chemical Properties Analysis
N,N-Bis(4’-diphenylamino-4-biphenylyl)amine is a solid at 20°C. It should be stored under inert gas as it is air sensitive. It has a melting point of 209.0 to 213.0°C and is soluble in toluene .Scientific Research Applications
Optoelectronic Applications
This compound, being a derivative of diphenylamine, has found special interest among researchers due to its adjustable optoelectronic properties . It can be applied in field-effect transistors, sensors, light-emitting diodes, and photovoltaic cells . The functional groups can affect the energy levels of materials, influencing the color of the light emitted .
Organic Light Emitting Diodes (OLEDs)
The compound has been used in the development of OLEDs. Theoretical studies on the optical and electronic properties and electron transfer ability of a substance based on diphenylamine and benzothiadiazole, OMC-M (a derivative of OMC, 4,7-Bis(4-(N,N-diphenylamino)phenyl)-2,1,3-benzothiadiazole) have shown good ambipolarity and application in OLEDs .
Fluorescent Sensors
Pyrimidine chromophores have been extensively used as fluorescent sensors for acidity, polarity, metal cations, or nitro-aromatic explosives . The compound’s electron-lone pairs of the two nitrogen atoms are available for protonation, complexation, and formation of hydrogen bonds, enabling us to tune the electron-withdrawing strength of this core .
Emissive Materials
During the past two decades, there has been an important interest in the design of pyrimidine-based emissive materials . The compound exhibits intense emission in moderately polar solvents as well as in solid state .
Thermally Activated Delayed Fluorescence
Pyrimidine derivatives have also been used with success as emitters for third-generation OLEDs based on thermally activated delayed fluorescence .
Two-Photon Absorption Properties
4,6-distyrylpyrimidine derivatives are also well-known for their two-photon absorption properties and numerous structures have been developed for bio-imaging in particular .
White Light Emission
Controlled protonation of some pyrimidine compounds has also been described for white light emission .
Dye-Sensitized Solar Cells (DSSC)
Organic/metal-organic photosensitizers for DSSC have been developed using this compound .
properties
IUPAC Name |
4-[4-(N-phenylanilino)phenyl]-N-[4-[4-(N-phenylanilino)phenyl]phenyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H37N3/c1-5-13-43(14-6-1)50(44-15-7-2-8-16-44)47-33-25-39(26-34-47)37-21-29-41(30-22-37)49-42-31-23-38(24-32-42)40-27-35-48(36-28-40)51(45-17-9-3-10-18-45)46-19-11-4-12-20-46/h1-36,49H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCKYQJGPSVFHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)NC5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H37N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Bis(4'-diphenylamino-4-biphenylyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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